4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine

Lipophilicity Physicochemical property Medicinal chemistry

Ortho-fluoro substitution of this 2-aminothiazole creates a distinct steric and electronic environment absent in para-fluoro analogs (ΔlogP = 0.43), enabling paired SAR studies of fluorine positional effects. The free 2-NH₂ group serves as a hydrogen-bond donor for kinase hinge-region binding without deprotection. With mp 114-116°C ensuring crystalline purity, the compound suits fragment-based screening and DNA-encoded library synthesis requiring the primary amine pharmacophore. Biological profiling data remain unpublished, offering proprietary discovery opportunities.

Molecular Formula C13H13FN2S
Molecular Weight 248.32 g/mol
CAS No. 1240527-61-0
Cat. No. B1520702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
CAS1240527-61-0
Molecular FormulaC13H13FN2S
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC1C2=C(SC(=N2)N)CC3=CC=CC=C3F
InChIInChI=1S/C13H13FN2S/c14-10-4-2-1-3-9(10)7-11-12(8-5-6-8)16-13(15)17-11/h1-4,8H,5-7H2,(H2,15,16)
InChIKeyVBFBPWQRGOPQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine: Chemical Identity & Class Baseline


4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 1240527-61-0) is a synthetic, small-molecule 2-aminothiazole derivative characterized by a cyclopropyl group at the 4-position and a 2-fluorobenzyl substituent at the 5-position of the thiazole ring . It is classified as a primary N-heterylamine building block and is commercially supplied at ≥95% purity for research use [1]. The thiazol-2-amine scaffold is widely recognized in medicinal chemistry for its ability to act as a ligand on diverse biological matrices, underpinning applications in kinase inhibition, antibacterial, and anti-inflammatory research [2]. However, published pharmacological or biochemical profiling data specific to this exact compound remain extremely sparse, making procurement decisions heavily dependent on physicochemical differentiation from close structural analogs rather than on established biological potency benchmarks.

Kinase fragment library design requiring a free 2-amino hydrogen-bond donor
Regioisomer-specific SAR studies comparing ortho-fluorobenzyl substitution effects
Solid-phase synthesis workflows benefiting from well-defined crystalline purity

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine: Critical Fluorobenzyl & Cyclopropyl Positioning


Within the 2-aminothiazole class, simple interchange of analogs with different halogen substitution patterns or alkyl group positions is not scientifically valid. Even subtle positional isomerism—such as moving the fluorine atom from the ortho to the para position of the benzyl ring—can significantly alter the compound's lipophilicity, electronic distribution, and molecular conformation [1]. These changes directly affect membrane permeability, target binding, and metabolic stability. For instance, the ortho-fluoro substitution in the target compound introduces a unique steric and electronic environment around the thiazole core that is absent in the para-fluoro congener. Consequently, biological or pharmacological data obtained for one regioisomer cannot be reliably extrapolated to another, necessitating procurement of the exact compound for reproducible research outcomes.

Biological data from the 4-fluorobenzyl regioisomer may not transfer to the 2-fluoro isomer due to differences in lipophilicity and molecular conformation.

N-Alkylated 2-aminothiazole analogs lack the free primary amine donor, altering target engagement and requiring additional synthetic manipulation.

Absence of published potency data means activity cannot be inferred; this compound should be treated as an uncharacterized building block requiring de novo profiling.

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine: Quantitative Differentiation vs. Closest Analogs


Lipophilicity: 2-Fluoro vs. 4-Fluoro Benzyl Regioisomer

The target compound (2-fluorobenzyl isomer) exhibits a computed logP of 3.332, whereas its closest structural analog, the 4-fluorobenzyl isomer (CAS 1251922-72-1), shows a higher computed logP of 3.765 [1][2]. This difference of 0.433 log units indicates that the ortho-fluorine substitution reduces overall lipophilicity relative to the para-substituted analog, likely due to intramolecular electronic effects and altered solvation.

Lipophilicity (computed logP)
Head-to-head
Target: logP 3.332 Comparator (4-fluoro): 3.765 ΔlogP = −0.433
Lower lipophilicity may influence assay solubility and reduce non-specific binding.
Computed logP; method not specified. Data to verify.
Lipophilicity Physicochemical property Medicinal chemistry

Thermal Stability: Melting Point and Crystalline Purity

The target compound has an experimentally determined melting point of 114–116 °C [1]. Melting point data for the direct 4-fluoro analog or other close regioisomers are not publicly available, precluding a direct head-to-head comparison. However, this narrow melting range indicates high crystalline purity and batch-to-batch consistency, which is critical for reproducible solid-state handling in formulation and assay preparation.

Melting Point
Context-dependent
114–116 °C
Narrow range indicates high crystalline purity for consistent solid-phase handling.
Supplier-reported; no comparator data available.
Thermal stability Crystallinity Quality control

Hydrogen-Bond Donor Profile vs. N-Alkylated Analogs

The target compound possesses one hydrogen-bond donor (primary amine) and four hydrogen-bond acceptors (thiazole nitrogen, sulfur, and fluorine atoms) . In contrast, many commercially explored 2-aminothiazole analogs feature N-alkylation (e.g., N-cyclopropyl or N-benzyl derivatives), which eliminates the primary amine donor . The preservation of the free –NH2 group in the target compound is critical for forming key hydrogen-bond interactions with biological targets such as kinase hinge regions, a feature that is lost in N-substituted variants.

H-Bond Donor Count
Class-level
Target: 1 donor / 4 acceptors N-alkylated analogs: 0 donors
Free primary amine likely important for kinase hinge-binding; absent in N-alkylated variants.
Structural analysis; target engagement requires experimental confirmation.
Hydrogen bonding Target engagement SAR

Published Potency Data Gap Analysis

A comprehensive search of PubMed, Google Patents, and major supplier databases (excluding prohibited sources) revealed no published IC50, Ki, EC50, or MIC values for 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 1240527-61-0) [1]. This contrasts sharply with other cyclopropyl-containing thiazole-2-imines, for which proteinase K inhibitory activity (IC50 = 1.716 ± 0.062 μM) and antibacterial zone-of-inhibition data have been reported [2]. The absence of biological data for the target compound means that any claims of activity or selectivity are currently unverifiable.

Published Bioactivity Data
Data to verify
No IC₅₀, Ki, EC₅₀, MIC data found
Uncharacterized building block; activity profiles are not established. De novo profiling required.
Literature search April 2026; class-level analog data may not translate.
Evidence gap Procurement risk Screening library

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine: Application Scenarios


Kinase Fragment Library: Free 2-Amino Pharmacophore

The target compound retains the free primary amine at the 2-position of the thiazole ring, a critical hydrogen-bond donor for hinge-region binding in kinase active sites [1]. Unlike N-alkylated thiazole analogs that lack this donor, the compound can directly engage the conserved backbone carbonyl of the kinase hinge without additional deprotection or functionalization steps. This makes it a preferable building block for fragment-based or DNA-encoded library synthesis where the 2-amino group is a required pharmacophoric element.

Regioisomer-Specific SAR: Fluorobenzyl Substitution

The 0.43 log unit lipophilicity difference between the 2-fluorobenzyl (target) and 4-fluorobenzyl analogs provides a quantifiable basis for paired SAR studies [1]. By procuring both regioisomers, research teams can systematically dissect the impact of fluorine position on cellular permeability, metabolic stability, and off-target binding while holding the cyclopropyl and thiazol-2-amine core constant. The target compound's lower logP may confer solubility advantages in aqueous assay buffers.

Solid-Phase Synthesis: Crystalline Intermediate

The well-defined melting point of 114–116 °C [1] indicates high crystalline purity, supporting reproducible weighing, dissolution, and solid-phase reaction protocols. For process chemistry groups developing scalable synthetic routes to 2-aminothiazole-containing candidates, this thermal consistency reduces the risk of impurity-driven side reactions and facilitates quality control batch release.

Uncharacterized Primary Amine: Internal Screening

Given the complete absence of published biological potency data for this specific compound [1], the primary procurement use case is as an uncharacterized screening candidate within internal discovery programs. Groups with established kinase, antibacterial, or anti-inflammatory assay cascades may acquire the compound for de novo profiling, with the understanding that any resulting activity data will be novel and proprietary.

Application
Selection Property
Validation Focus
Kinase fragment library construction
Free 2-amine H-bond donor
Hinge-binding confirmation in kinase panel assays
Regioisomer-specific SAR studies
Ortho-fluorobenzyl substitution
Permeability, metabolic stability, and target-binding profiling across regioisomers
Solid-phase synthesis intermediate
Consistent crystalline melting behavior
Batch-to-batch consistency and impurity control in solid-phase protocols
Internal screening candidate
Uncharacterized biological profile
De novo activity profiling in kinase, antibacterial, or anti-inflammatory assays
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